molecular formula C12H17ClNO4P B2409116 L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester CAS No. 261909-49-3

L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester

Cat. No. B2409116
CAS RN: 261909-49-3
M. Wt: 305.69
InChI Key: SKAAFTUHFLUIKV-IHBJSSOOSA-N
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Description

L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester is a chemical compound with the molecular weight of 305.7 . Its IUPAC name is isopropyl (chloro (phenoxy)phosphoryl)-L-alaninate . The InChI Code for this compound is 1S/C12H17ClNO4P/c1-9(2)17-12(15)10(3)14-19(13,16)18-11-7-5-4-6-8-11/h4-10H,1-3H3, (H,14,16)/t10-,19?/m0/s1 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H17ClNO4P . The InChI key for this compound is SKAAFTUHFLUIKV-IHBJSSOOSA-N .

Scientific Research Applications

Synthesis and Polymerization

  • Application : This compound has been used in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers have been synthesized by condensation with propargylamine, N-methylpropargylamine, and propargyl alcohol, undergoing polymerization to form polymers with molecular weights in the range of 1 × 10^4−2 × 10^5. Such polymers exhibited significant specific rotation and circular dichroism, suggesting a helical conformation (Gao, Sanda, & Masuda, 2003).

Enzymatic Specificity Studies

  • Application : The ester form of L-alanine has been used in enzymatic studies, particularly for investigating the specificity of enzymes like elastase. It serves as a substrate in various enzymatic reactions and is used to study enzyme activation and kinetics (Gertler & Hofmann, 1970).

Chelation Studies

  • Application : L-alanine methyl ester derivatives have been utilized in chelation studies, specifically focusing on their ability to bind with metal ions like nickel(II). These studies provide insights into the molecular and magnetic characteristics of such complexes (Osada, Igarashi, Nogami, & Ishida, 2010).

Structural Analysis

  • Application : The ester derivatives of L-alanine have also been used for structural analysis in fields like crystallography and conformational studies. This includes investigations into the molecular structure of various complexes and understanding the stereochemistry of different derivatives (Sheldrick & Heeb, 1990).

Conformational Analysis

  • Application : N-acylalanine dithio esters, which can be derived from L-alanine, are used in conformational analysis. Studies of these compounds help in understanding the conformational states and rotational isomers of amino acids, contributing to a deeper understanding of protein folding and structure (Lee et al., 1988).

Enantioselective Synthesis

  • Application : Ester derivatives of L-alanine are used in enantioselective synthesis, aiding in the production of chiral compounds. This is important in the pharmaceutical industry for creating drugs that are more effective and have fewer side effects (Kriechbaum et al., 2014).

Gas Chromatography Studies

  • Application : In analytical chemistry, L-alanine derivatives are utilized in gas chromatography for the separation and analysis of amino acids. This technique helps in identifying and quantifying amino acids in various samples (Saroff & Karmen, 1960).

Redox-responsive Studies

  • Application : N-ferrocenoyl amino acid esters derived from L-alanine are studied for their redox-responsive properties. These studies are significant in developing new materials and sensors with applications in various fields, including biochemistry and materials science (Sheehy et al., 2004).

properties

IUPAC Name

propan-2-yl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClNO4P/c1-9(2)17-12(15)10(3)14-19(13,16)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,16)/t10-,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAAFTUHFLUIKV-IHBJSSOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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